2-(2-methyl-1H-indol-1-yl)ethanamine sulfate
Overview
Description
2-(2-methyl-1H-indol-1-yl)ethanamine sulfate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of interest in both academic research and industrial applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-1-yl)ethanamine sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted indoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens, nitro groups, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, indoline derivatives, and indole-2-carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-methyl-1H-indol-1-yl)ethanamine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-1-yl)ethanamine sulfate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-1H-indol-3-yl)ethanamine
- 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
- 2-(2-methyl-1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine
Uniqueness
2-(2-methyl-1H-indol-1-yl)ethanamine sulfate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
2-(2-methylindol-1-yl)ethanamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.H2O4S/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12;1-5(2,3)4/h2-5,8H,6-7,12H2,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAFSZUYYYKXGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCN.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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